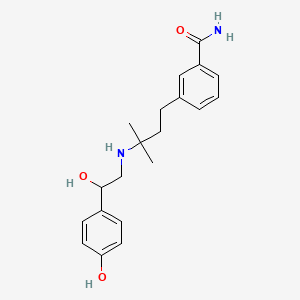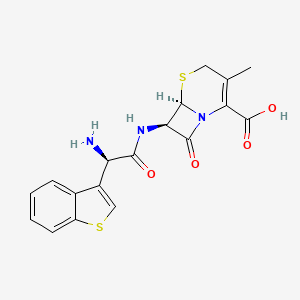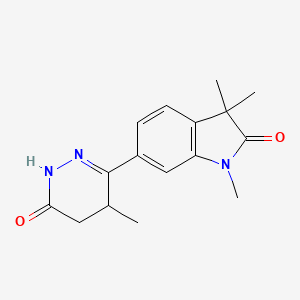
LY 288513
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
LY 288513 has been extensively studied for its applications in various fields:
Chemistry: It is used as a reference compound in the study of cholecystokinin 2 receptor antagonists.
Biology: The compound is utilized in research involving the modulation of cholecystokinin receptors and their role in physiological processes.
Medicine: This compound has shown potential as an anxiolytic and antipsychotic agent in preclinical studies
Industry: The compound is used in the development of new pharmaceuticals targeting cholecystokinin receptors
Wirkmechanismus
Target of Action
LY 288513 is a selective non-peptide antagonist for the Cholecystokinin B (CCK-B) receptor . The CCK-B receptor is a type of G-protein coupled receptor that binds to the hormone cholecystokinin . It plays a crucial role in various physiological processes, including digestion and neuronal signaling .
Mode of Action
this compound interacts with its target, the CCK-B receptor, by binding to it and preventing its activation . This inhibitory action on the CCK-B receptor is selective, with an IC50 value of 16 nM .
Biochemical Pathways
The CCK-B receptor is involved in the regulation of dopamine activity in the brain . By acting as an antagonist, this compound can inhibit the activity of brain dopamine neurons . This can have significant effects on various biochemical pathways and processes, particularly those related to anxiety and schizophrenia .
Result of Action
The primary result of this compound’s action is its anxiolytic (anti-anxiety) and antipsychotic effects . These effects are likely due to its inhibition of the CCK-B receptor and the subsequent effects on dopamine activity in the brain .
Vorbereitungsmethoden
Die Synthese von LY 288513 beinhaltet die Reaktion von 4-Bromphenylisocyanat mit 4,5-Diphenyl-1-pyrazolidinon unter kontrollierten Bedingungen. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dimethylsulfoxid bei erhöhten Temperaturen statt. Das Produkt wird dann mittels Hochleistungsflüssigkeitschromatographie gereinigt, um eine Reinheit von über 98% zu erreichen .
Analyse Chemischer Reaktionen
LY 288513 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Das Bromatom in der 4-Bromphenylgruppe kann durch andere funktionelle Gruppen mittels nukleophiler Substitutionsreaktionen substituiert werden
Häufig verwendete Reagenzien in diesen Reaktionen sind Dimethylsulfoxid, Lithiumaluminiumhydrid und verschiedene Nukleophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Es wird als Referenzverbindung in der Untersuchung von Cholecystokinin-2-Rezeptor-Antagonisten verwendet.
Biologie: Die Verbindung wird in der Forschung verwendet, die die Modulation von Cholecystokinin-Rezeptoren und ihre Rolle in physiologischen Prozessen beinhaltet.
Medizin: This compound hat in präklinischen Studien ein Potenzial als anxiolytisches und antipsychotisches Mittel gezeigt
Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika verwendet, die auf Cholecystokinin-Rezeptoren abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an Cholecystokinin-2-Rezeptoren bindet und deren Aktivität hemmt. Diese Hemmung moduliert die Aktivität von Dopaminneuronen im Gehirn, was zu anxiolytischen und antipsychotischen Wirkungen führt. Die molekularen Zielstrukturen der Verbindung umfassen Cholecystokinin-2-Rezeptoren und beeinflussen Signalwege, die an Angst und Psychose beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
LY 288513 ähnelt anderen Cholecystokinin-2-Rezeptor-Antagonisten wie LY 288512 und LY 262691. This compound ist aufgrund seiner spezifischen Stereochemie und höheren Selektivität für Cholecystokinin-2-Rezeptoren einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .
Ähnliche Verbindungen
- LY 288512
- LY 262691
Eigenschaften
IUPAC Name |
(4S,5R)-N-(4-bromophenyl)-3-oxo-4,5-diphenylpyrazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c23-17-11-13-18(14-12-17)24-22(28)26-20(16-9-5-2-6-10-16)19(21(27)25-26)15-7-3-1-4-8-15/h1-14,19-20H,(H,24,28)(H,25,27)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUQHXHWJWQXSD-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147523-65-7 | |
| Record name | LY 288513 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147523657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-288513 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470GWP2CA0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-N-[(2R)-1-[[2-[[1-(dimethylamino)-3-phenylpropan-2-yl]-ethylamino]acetyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)-2-(methylamino)propanamide](/img/structure/B1675581.png)


![(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B1675587.png)



